8-(Fluoromethyl)-6-azaspiro[3.4]octane
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Overview
Description
8-(Fluoromethyl)-6-azaspiro[34]octane is a chemical compound characterized by its unique spirocyclic structure, which includes a fluoromethyl group attached to an azaspiro core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Fluoromethyl)-6-azaspiro[3.4]octane typically involves the reaction of fluoromethyl precursors with azaspiro intermediates. One common method includes the use of fluoroiodomethane as a fluoromethyl source, which undergoes halogen atom transfer activation to form the desired spirocyclic compound .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Techniques such as continuous flow synthesis and catalytic processes are often employed to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-(Fluoromethyl)-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of the fluoromethyl group, which can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
8-(Fluoromethyl)-6-azaspiro[3
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of 8-(Fluoromethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- tert-Butyl 8-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate
- 8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide
Comparison: 8-(Fluoromethyl)-6-azaspiro[3.4]octane stands out due to its unique spirocyclic structure and the presence of the fluoromethyl group, which imparts distinct physicochemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H14FN |
---|---|
Molecular Weight |
143.20 g/mol |
IUPAC Name |
8-(fluoromethyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H14FN/c9-4-7-5-10-6-8(7)2-1-3-8/h7,10H,1-6H2 |
InChI Key |
FXEDJUQTRNINHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2CF |
Origin of Product |
United States |
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